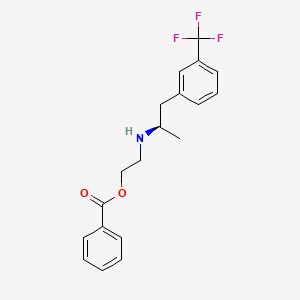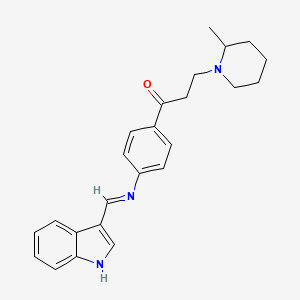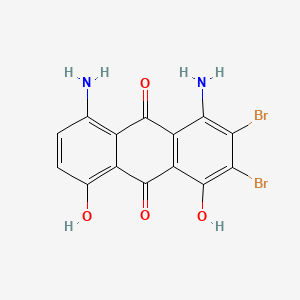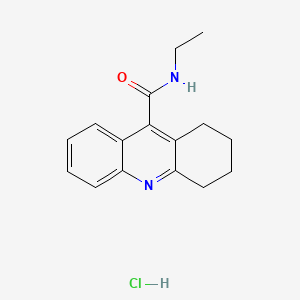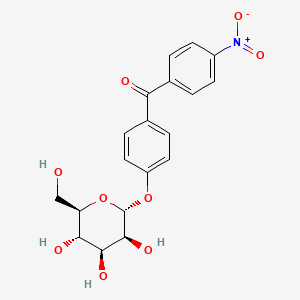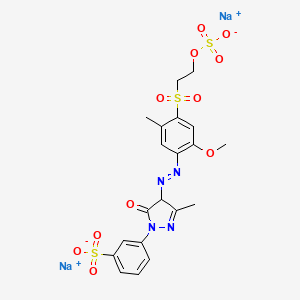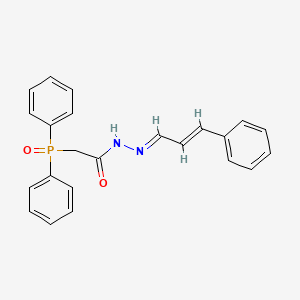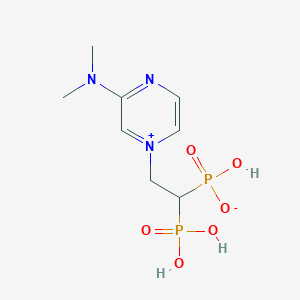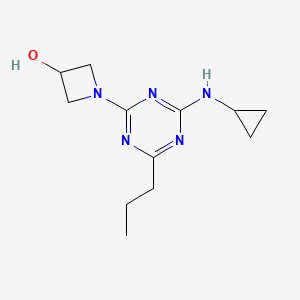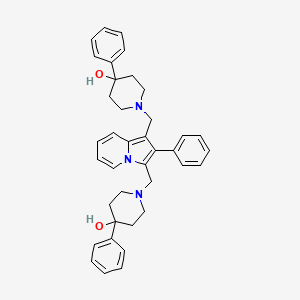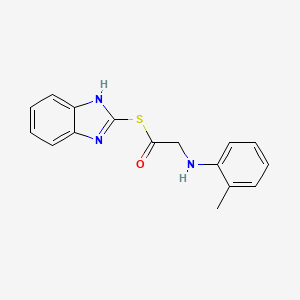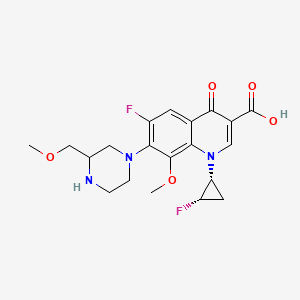
1-Methyl-4-phenyl-2-phenylisopropyliminopyrrolidine hydrogen fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-phenyl-2-phenylisopropyliminopyrrolidine hydrogen fumarate is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structure and properties, making it a subject of interest in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-phenyl-2-phenylisopropyliminopyrrolidine hydrogen fumarate involves multiple steps, typically starting with the preparation of the core pyrrolidine structure. The process includes:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Methyl and Phenyl Groups: These groups are introduced through alkylation and arylation reactions, respectively.
Formation of the Iminopyrrolidine Structure: This involves the reaction of the pyrrolidine derivative with isopropylamine.
Hydrogen Fumarate Formation: The final step involves the reaction with fumaric acid to form the hydrogen fumarate salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled Temperature and Pressure: To facilitate the desired reactions and minimize side reactions.
Use of Catalysts: To enhance reaction rates and selectivity.
Purification Steps: Such as recrystallization and chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-4-phenyl-2-phenylisopropyliminopyrrolidine hydrogen fumarate undergoes various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-Methyl-4-phenyl-2-phenylisopropyliminopyrrolidine hydrogen fumarate has diverse applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for potential therapeutic applications, particularly in neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-phenyl-2-phenylisopropyliminopyrrolidine hydrogen fumarate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: The compound can affect various biochemical pathways, leading to changes in cellular function and signaling.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
1-Methyl-4-phenylpyridinium (MPP+): The active metabolite of MPTP, also studied for its neurotoxic properties.
Uniqueness
1-Methyl-4-phenyl-2-phenylisopropyliminopyrrolidine hydrogen fumarate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form stable salts and interact with various molecular targets makes it valuable in research and potential therapeutic applications.
Propiedades
Número CAS |
94221-65-5 |
|---|---|
Fórmula molecular |
C24H28N2O4 |
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
(E)-2-methylbut-2-enedioic acid;1-methyl-4-phenyl-N-(2-phenylethyl)pyrrolidin-2-imine |
InChI |
InChI=1S/C19H22N2.C5H6O4/c1-21-15-18(17-10-6-3-7-11-17)14-19(21)20-13-12-16-8-4-2-5-9-16;1-3(5(8)9)2-4(6)7/h2-11,18H,12-15H2,1H3;2H,1H3,(H,6,7)(H,8,9)/b;3-2+ |
Clave InChI |
PQOGNLJHZYZIBA-ZPYUXNTASA-N |
SMILES isomérico |
C/C(=C\C(=O)O)/C(=O)O.CN1CC(CC1=NCCC2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CC(=CC(=O)O)C(=O)O.CN1CC(CC1=NCCC2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


